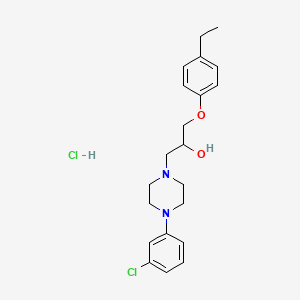

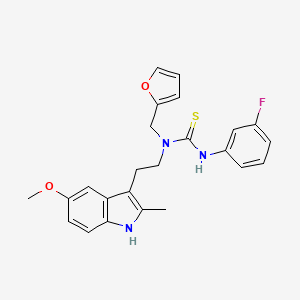

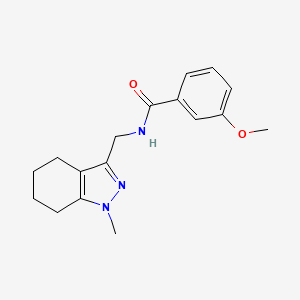

![molecular formula C14H28N2O3 B2866491 Tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate CAS No. 1607298-42-9](/img/structure/B2866491.png)

Tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate is a protected amine . It has been found to have moderate protective activity in astrocytes stimulated with Amyloid Beta 1-42 and in a Scopolamine Model .

Synthesis Analysis

The synthesis of this compound involves the condensation of N-(3-Aminopropyl)-2-pipecoline with 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid, which is the BOC-protected form of 5-amino salicylic acid .Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a tert-butyl group, a carbamate group, and a 4-methylpiperidin-1-YL group .Chemical Reactions Analysis

This compound can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .Applications De Recherche Scientifique

Intermediate for Synthesis of Bioactive Compounds

The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is highlighted as a significant intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in the synthesis of bioactive compounds with potential applications in medicinal chemistry (Ober et al., 2004).

Synthesis of Insecticide Analogues

Research on tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate led to the synthesis of spirocyclopropanated analogues of the insecticides Thiacloprid and Imidacloprid, showcasing the compound's role in developing novel insecticidal agents (Brackmann et al., 2005).

Organic Synthesis Building Blocks

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been described as the first class of N-(Boc) nitrone equivalents, illustrating their utility as building blocks in organic synthesis for the generation of N-(Boc)hydroxylamines (Guinchard et al., 2005).

Chemoselective Transformation of Protecting Groups

The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), derived from tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate, has been used for the chemoselective transformation of amino protecting groups, highlighting its versatility in synthetic organic chemistry (Sakaitani & Ohfune, 1990).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with enzymes such as β-secretase and acetylcholinesterase .

Mode of Action

It has been suggested that similar compounds can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the aggregation of the amyloid beta peptide (aβ) and the formation of fibrils (faβ) from aβ1-42 .

Biochemical Pathways

Inhibition of β-secretase and acetylcholinesterase can impact the amyloidogenic pathway, leading to a decrease in the formation of amyloid plaques, which are associated with neurodegenerative diseases .

Result of Action

Similar compounds have been found to prevent the aggregation of the amyloid beta peptide (aβ) and the formation of fibrils (faβ) from aβ1-42 .

Analyse Biochimique

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a boiling point of 308 °C and a flash point of 140 °C , indicating its stability under certain conditions.

Propriétés

IUPAC Name |

tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O3/c1-11-5-7-16(8-6-11)10-12(17)9-15-13(18)19-14(2,3)4/h11-12,17H,5-10H2,1-4H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDRGQDLZDTDQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(CNC(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

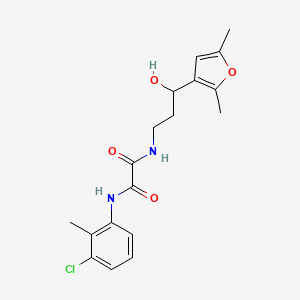

![5-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]furan-2-carboxylic acid](/img/structure/B2866409.png)

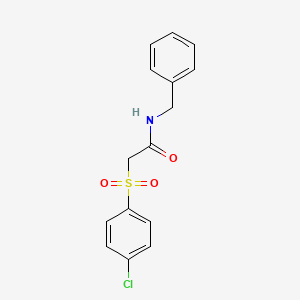

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2866413.png)

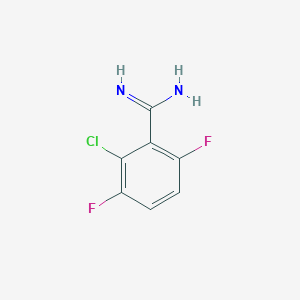

![[5-(Cyclopropylmethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2866414.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2866425.png)